molecular formula C12H15NO3 B8672749 3-Benzamido-2-methylbutanoic acid CAS No. 42336-50-5

3-Benzamido-2-methylbutanoic acid

Cat. No.: B8672749
CAS No.: 42336-50-5
M. Wt: 221.25 g/mol
InChI Key: IIPYMIBYRSDGBB-UHFFFAOYSA-N
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Description

3-Benzamido-2-methylbutanoic acid is a substituted butanoic acid derivative featuring a benzamido (benzoyl amino) group at the third carbon and a methyl group at the second carbon of the butanoic acid backbone. Benzamido-containing compounds are often studied for their roles as intermediates in peptide mimetics, enzyme inhibitors, or directing groups in metal-catalyzed reactions .

Properties

CAS No.

42336-50-5

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-benzamido-2-methylbutanoic acid

InChI

InChI=1S/C12H15NO3/c1-8(12(15)16)9(2)13-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)(H,15,16)

InChI Key

IIPYMIBYRSDGBB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)NC(=O)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers and Functional Group Variations

  • 2-Benzamido-3-methylbutanoic acid (CAS 2901-80-6): This positional isomer of the target compound features a benzamido group at C2 and a methyl group at C3.
  • (R)-2-Benzamido-2-phenylacetic acid (CAS 10419-67-7) :
    Substitution of the methyl group with a phenyl moiety at C2 increases aromaticity and lipophilicity, which may enhance binding affinity in hydrophobic environments but reduce solubility in aqueous systems .

  • This modification could reduce its utility in catalysis or drug design compared to benzamido derivatives .

Sulfonamido vs. Benzamido Derivatives

  • (2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid (CAS 17360-25-7): The sulfonamido group introduces higher acidity (pKa ~1–2) compared to benzamido derivatives (pKa ~8–10), affecting solubility and metal coordination properties. This compound’s molecular weight (271.34 g/mol) exceeds that of 3-benzamido-2-methylbutanoic acid (estimated ~235 g/mol), influencing pharmacokinetic profiles .

Pharmacological and Chemical Properties

Reactivity and Functionalization

Benzamido groups act as N,O-bidentate directing groups, enabling regioselective C–H bond functionalization in metal-catalyzed reactions (e.g., palladium-mediated cross-coupling). This property is shared with compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which also serves as a directing group .

Physicochemical Properties

  • Hydrogen-Bonding Capacity: Benzamido derivatives exhibit dual hydrogen-bond donor (amide NH) and acceptor (carbonyl O) sites, critical for molecular recognition in enzyme inhibition.
  • Lipophilicity: The benzamido group increases logP values compared to non-aromatic analogs, favoring membrane permeability but challenging aqueous solubility .

General Approaches for Benzamido Derivatives

  • Amide Coupling: Reacting benzoyl chloride with amino-substituted carboxylic acids (e.g., 2-methylbutanoic acid derivatives) under Schotten-Baumann conditions.
  • Heterocycle Formation: Polyphosphoric acid (PPA)-mediated cyclization, as seen in the synthesis of oxazoloquinolines and imidazole carboxylates, may apply to benzamido intermediates .

Case Study: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound was synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, characterized by NMR, IR, and X-ray crystallography. Similar methods could be adapted for 3-benzamido-2-methylbutanoic acid synthesis .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity to Target
3-Benzamido-2-methylbutanoic acid Not provided C₁₂H₁₅NO₃ ~235 (estimated) Benzamido, methyl, carboxyl
2-Benzamido-3-methylbutanoic acid 2901-80-6 C₁₂H₁₅NO₃ 235.26 Benzamido, methyl, carboxyl 0.83
(R)-2-Benzamido-2-phenylacetic acid 10419-67-7 C₁₅H₁₃NO₃ 255.27 Benzamido, phenyl, carboxyl 0.83
(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid 17360-25-7 C₁₂H₁₇NO₄S 271.34 Sulfonamido, methyl, carboxyl N/A

Preparation Methods

Procedure:

  • Reaction Conditions :

    • 2-Amino-3-methylbutanoic acid is dissolved in aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to deprotonate the amino group.

    • Benzoyl chloride is added dropwise at 0–5°C to minimize hydrolysis.

    • The mixture is stirred at room temperature for 4–24 hours.

  • Workup :

    • Acidification with HCl precipitates the product.

    • Recrystallization from ethanol or methanol yields pure 3-benzamido-2-methylbutanoic acid.

Key Data:

  • Yield : 70–85%.

  • Purity : >95% (confirmed via ¹H NMR).

  • Advantages : Scalability, minimal side products.

  • Limitations : Requires careful pH control to avoid over-acidification.

Solvent-Free Neat-Phase Benzoylation

A green chemistry approach eliminates solvents and reduces waste:

Procedure:

  • Reaction Conditions :

    • Equimolar 2-amino-3-methylbutanoic acid and benzoyl chloride are mixed directly without solvents.

    • Exothermic reaction proceeds at 25–40°C with vigorous stirring for 1–2 hours.

  • Workup :

    • The crude product is washed with cold water to remove residual HCl.

    • Recrystallization from isopropanol enhances purity.

Key Data:

  • Yield : 80–90%.

  • Purity : ~98% (HPLC).

  • Advantages : Rapid, cost-effective, eco-friendly.

  • Limitations : Requires anhydrous conditions to prevent hydrolysis.

Enzymatic Resolution for Enantioselective Synthesis

For chiral specificity, acylase enzymes enable kinetic resolution of racemic mixtures:

Procedure:

  • Reaction Conditions :

    • Racemic N-benzoyl-2-amino-3-methylbutanoic acid is treated with L-acylase at 60–65°C.

    • The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the (S)-enantiomer intact.

  • Workup :

    • Acidification and extraction with ethyl acetate isolate the (S)-3-benzamido-2-methylbutanoic acid.

Key Data:

  • Yield : 45–55% (theoretical maximum 50% for resolution).

  • Optical Purity : >99% ee (enantiomeric excess).

  • Advantages : High enantioselectivity.

  • Limitations : Low atom economy; requires enzymatic optimization.

Solid-Phase Synthesis with Protective Groups

This method is favored for peptide derivatives and combinatorial chemistry:

Procedure:

  • Protection :

    • The carboxyl group of 2-amino-3-methylbutanoic acid is protected as a methyl ester using thionyl chloride/methanol.

  • Benzoylation :

    • The amino group is benzoylated using benzoyl chloride and triethylamine in dichloromethane.

  • Deprotection :

    • The methyl ester is hydrolyzed with NaOH to yield 3-benzamido-2-methylbutanoic acid.

Key Data:

  • Yield : 65–75% over three steps.

  • Purity : >90% (LC-MS).

  • Advantages : Compatibility with automated synthesizers.

  • Limitations : Multi-step process increases complexity.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)Cost EfficiencyScalability
Schotten-Baumann70–85>954–24HighExcellent
Solvent-Free80–90~981–2Very HighModerate
Enzymatic Resolution45–55>9912–24LowLimited
Solid-Phase65–75>908–12ModerateGood

Challenges and Optimization Strategies

  • Hydrolysis of Benzoyl Chloride :

    • Mitigated by slow addition at low temperatures and using excess NaHCO₃.

  • Racemization :

    • Enzymatic methods avoid racemization but require chiral starting materials.

  • Solubility Issues :

    • Polar aprotic solvents (e.g., DMF) improve solubility during solid-phase synthesis .

Q & A

Q. Basic

  • NMR : Focus on 1H^1H and 13C^{13}C signals to confirm stereochemistry and functional groups. For example, the methyl group at C3 appears as a triplet (~1.2 ppm), while the benzamido proton resonates near 8.0 ppm .
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve enantiomers and detect impurities. Retention times should align with standards from PubChem or Reaxys databases .

How can researchers address low yields due to competing reactions during synthesis?

Advanced
Competing hydrolysis or racemization is common. Mitigation strategies include:

  • Temperature Control : Perform reactions at 0–4°C to suppress side reactions.
  • Solvent Selection : Use anhydrous DMF or THF to minimize water interference .
  • Catalytic Additives : Add HOBt or HOAt to enhance coupling efficiency and reduce epimerization .

What methodologies resolve discrepancies in enantiomeric excess (ee) measurements?

Advanced
Discrepancies between chiral HPLC and polarimetry data may arise due to sample contamination or solvent effects. Solutions include:

  • Cross-Validation : Compare results from multiple techniques (e.g., chiral HPLC, circular dichroism).
  • Derivatization : Convert the compound to a diastereomeric mixture using Mosher’s acid for clearer NMR analysis .

How to design assays for evaluating the biological activity of 3-Benzamido-2-methylbutanoic acid?

Q. Advanced

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrates.
  • Cellular Uptake : Label the compound with 3H^3H or fluorescent tags and measure intracellular accumulation via LC-MS .
  • Dose-Response : Test concentrations from 1 nM to 100 µM, referencing PubChem bioactivity data for related analogs .

What are the critical safety protocols for handling hygroscopic derivatives of this compound?

Q. Basic

  • Gloves and Lab Coats : Use nitrile gloves and flame-retardant clothing to prevent skin contact .
  • Storage : Store at -20°C in sealed, moisture-resistant containers. Desiccants like silica gel are essential .

How to reconcile contradictions between computational and experimental solubility data?

Advanced
Discrepancies may arise from force field inaccuracies in simulations. Address this by:

  • Experimental Validation : Measure solubility in DMSO, water, and ethanol using UV-Vis spectroscopy.
  • Database Cross-Check : Compare predictions from REAXYS and PubChem with empirical results .

What strategies optimize reaction conditions for large-scale synthesis?

Q. Advanced

  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenolysis of Cbz groups.
  • Flow Chemistry : Use continuous-flow reactors to improve mixing and reduce reaction time .

How to validate analytical methods for detecting trace impurities?

Q. Advanced

  • Limit of Detection (LOD) : Use spike-recovery experiments with known impurities (e.g., 3-methylbutanoic acid byproducts).
  • Mass Spectrometry : Employ HRMS (Q-TOF) to identify impurities at <0.1% levels .

What purification techniques are effective for resolving structurally similar byproducts?

Q. Advanced

  • Preparative HPLC : Use chiral columns (e.g., Chiralpak IA) with heptane/ethanol gradients.
  • Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to isolate the target compound .

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